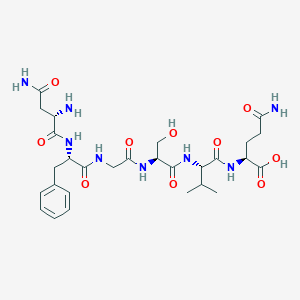![molecular formula C21H13NO2 B14215709 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-98-6](/img/structure/B14215709.png)
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound that belongs to the class of benzoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Another method involves the reaction of 1,4-naphthoquinones with terminal acetylenes, followed by a copper-catalyzed intramolecular cyclization reaction . This one-pot synthesis is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptosis pathway by activating caspase 9 and the Bax/Bcl-2 pathway . This leads to cell death and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A precursor in the synthesis of benzoindole derivatives.
Mitomycin C: An antitumor agent with a similar quinone structure.
Uniqueness
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to induce ROS and activate apoptosis pathways makes it a promising candidate for further research in cancer therapy.
Properties
CAS No. |
830924-98-6 |
|---|---|
Molecular Formula |
C21H13NO2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethynyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C21H13NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-10,13H,1H3 |
InChI Key |
IBXCRHSOBQIBMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
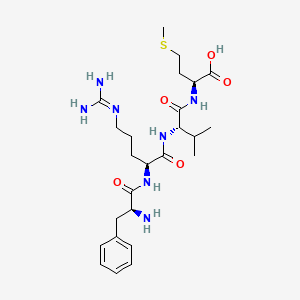
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
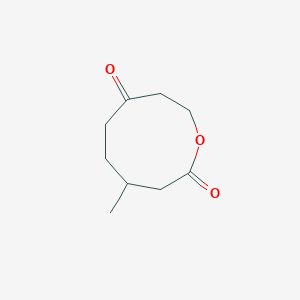
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
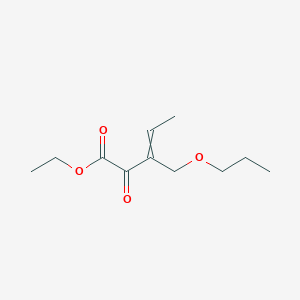
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
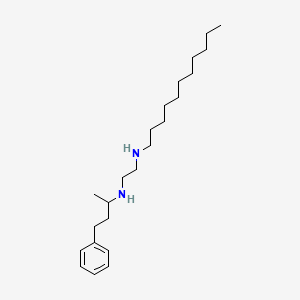
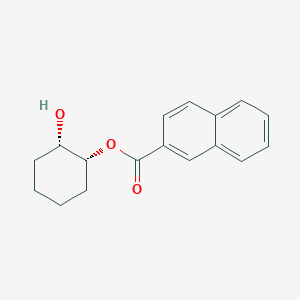
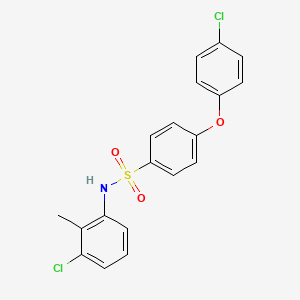
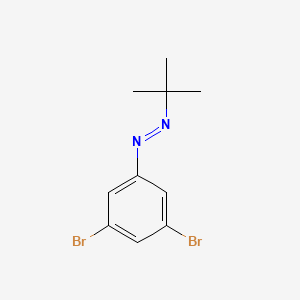
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
